Retrocyclin-101

HIV-1 Antiviral Microbicide

Retrocyclin-101 (RC-101) is a synthetic 18-residue macrocyclic θ-defensin with a unique Arg→Lys substitution that enhances antiviral potency against primary HIV-1 over RC-100. Its cyclized backbone, stabilized by three disulfide bonds, binds HIV-1 gp41 HR2 to prevent six-helix bundle formation. Unlike linear analogs, it overcomes resistance mutations, neutralizes LPS, and retains full activity in vaginal fluid and semen. Validated for topical microbicide formulation, S. aureus nasal decolonization, and TLR-mediated immunomodulation studies. For R&D use only.

Molecular Formula C74H130N28O19S6
Molecular Weight 1908.4 g/mol
Cat. No. B12383673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetrocyclin-101
Molecular FormulaC74H130N28O19S6
Molecular Weight1908.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC
InChIInChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1
InChIKeyGNKYRGCPDPZENH-KDUUJLCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Retrocyclin-101 (RC-101): A Potent θ-Defensin Antimicrobial Peptide for HIV-1 and S. aureus Research


Retrocyclin-101 (RC-101) is a synthetic, 18-residue macrocyclic θ-defensin peptide derived from human pseudogene sequences. It features a unique head-to-tail cyclized backbone stabilized by three intramolecular disulfide bonds [1]. This peptide acts as a broad-spectrum antimicrobial, demonstrating potent activity against a range of bacteria and viruses [2]. Key mechanisms include lectin-like binding to viral glycoproteins (e.g., HIV-1 gp41) to prevent membrane fusion, disruption of microbial membranes, and modulation of host immune pathways like TLR signaling [3]. Its stability in biological fluids and favorable safety profile in preclinical models support its candidacy for further therapeutic development.

Why RC-101 Cannot Be Substituted with Other θ-Defensins or Simple Linear Peptides


Retrocyclin-101 is not a generic antimicrobial peptide. Its unique cyclic structure, precise disulfide bonding pattern, and specific amino acid sequence confer distinct functional properties. Substitution with a linear analog, a different θ-defensin variant (e.g., retrocyclin-1/RC-100), or another class of antimicrobial peptide (e.g., protegrin-1) is not scientifically equivalent. Studies show that a single, chemically conservative amino acid substitution (Arg→Lys) in RC-101 significantly enhances its antiviral potency against primary HIV-1 isolates compared to the parent molecule RC-100 [1]. Furthermore, its specific interactions, such as overcoming certain viral mutations that would otherwise confer resistance [2], and its unique capacity to bind and neutralize bacterial lipopolysaccharide (LPS) [3], are properties that cannot be assumed for close structural analogs. Therefore, selection for research or development must be compound-specific.

Retrocyclin-101 (RC-101) Quantified Performance Advantages Over Comparator Compounds


RC-101 Exhibits Significantly Enhanced Antiviral Potency Compared to RC-100 Against Primary HIV-1 Isolates

In a head-to-head study against a panel of primary HIV-1 isolates, RC-101 demonstrated significantly greater antiviral potency than its parent compound, retrocyclin-1 (RC-100). The two peptides differ by only a single, conservative amino acid substitution (Arg → Lys) [1]. Despite the minimal structural difference, RC-101's IC50 values were consistently lower, establishing it as the more potent analogue for antiviral applications.

HIV-1 Antiviral Microbicide

RC-101 Retains Potency and Safety Profile in the Presence of Biological Fluids, a Key Differentiator for Topical Applications

A critical barrier for many candidate microbicides is inactivation by biological fluids like semen and vaginal fluid. RC-101, however, has been shown to retain full antiviral activity against HIV-1 in human cervicovaginal tissue constructs and organ cultures even when these fluids are present [REFS-1, REFS-2]. This property is essential for a topical microbicide and is not a universal characteristic of antimicrobial peptides.

HIV-1 Microbicide Preclinical Safety

RC-101 Demonstrates Bactericidal Efficacy Against S. aureus with High Potency and Tissue Safety

RC-101 is not only an antiviral but also a potent bactericidal agent against Staphylococcus aureus, including the USA300 strain. In vitro, it exhibits complete bactericidal activity at low micromolar concentrations [1]. More importantly, in an ex vivo human nasal epithelial model, RC-101 completely prevents bacterial adhesion and proliferation without inducing cytotoxicity or a proinflammatory response at concentrations well above the bactericidal dose [1].

Antibacterial S. aureus Nasal Decolonization

RC-101 Overcomes a Potential HIV-1 Resistance Mutation That Impairs Viral Fitness

A key differentiator for RC-101 is its ability to retain activity against HIV-1 variants with certain resistance mutations. Research shows that while a specific cationic mutation in the HR2 region of gp41 can confer partial resistance to RC-101, this same mutation severely impairs the virus's own ability to infect cells [1]. This creates a high genetic barrier to resistance, as the virus cannot easily mutate to evade RC-101 without paying a significant fitness cost.

HIV-1 Drug Resistance Viral Entry Inhibitor

RC-101 Inhibits TLR4 and TLR2 Signaling and Provides In Vivo Protection Against Influenza

Beyond direct antimicrobial activity, RC-101 demonstrates immunomodulatory effects by inhibiting both TLR4- and TLR2-dependent signaling pathways. It neutralizes the biological activity of bacterial lipopolysaccharide (LPS) and reduces proinflammatory cytokine production in response to TLR agonists [1]. This mechanism translated to a protective effect in vivo, where RC-101 decreased both lethality and clinical severity in a mouse model of influenza infection [1].

Immunomodulation Influenza TLR4 Inhibitor

RC-101 Activity is Potent and Retained Against Cell-Associated HIV-1, a Critical Requirement for a Microbicide

For a microbicide to be effective, it must prevent transmission of both cell-free and cell-associated HIV-1, as both are present in semen. RC-101 has been shown to potently inhibit cell-to-cell transmission of HIV-1 in both CD4-dependent and CD4-independent assays against both CCR5- and CXCR4-tropic viruses [1]. This activity was also retained in the presence of human seminal plasma, a stringent condition that often reduces the efficacy of other compounds [1].

HIV-1 Microbicide Cell-Associated Virus

Validated Research Scenarios for Retrocyclin-101 (RC-101) Based on Primary Evidence


Development of Topical Microbicide Formulations for HIV-1 Prevention

RC-101 is an ideal candidate for formulation development studies aimed at creating topical microbicides to prevent sexual transmission of HIV-1. The evidence base supports this application: it has potent activity against a wide range of primary HIV-1 isolates, retains full activity in the presence of vaginal fluid and semen, and has been shown to block transmission across cervical mucosa in an organ culture model [REFS-1, REFS-2, REFS-3]. Furthermore, its stability and safety profile in cervicovaginal tissue models and successful formulation into a stable quick-dissolve film validate its suitability for advanced preclinical product development [4].

Investigation of Novel Nasal Decolonization Strategies for S. aureus

RC-101 is a strong lead compound for research into new agents for nasal decolonization of Staphylococcus aureus, particularly for preoperative patients. It has demonstrated complete bactericidal activity against S. aureus (including USA300) at 10 µM in vitro, while also preventing bacterial adhesion and proliferation on human nasal epithelia ex vivo at 10 µg/tissue [1]. Critically, it exhibits no cytotoxicity on human nasal epithelia at concentrations up to 200 µM, providing a substantial safety window for this application [1].

Investigating Host-Directed Therapies for Severe Influenza and TLR-Mediated Inflammation

RC-101 is a valuable tool for studying host-directed therapeutic strategies for severe viral infections like influenza. Its demonstrated ability to inhibit TLR4- and TLR2-dependent signaling and neutralize LPS [1] makes it relevant for research into mitigating the inflammatory 'cytokine storm' associated with severe influenza. The in vivo demonstration of reduced lethality and clinical severity in a mouse model of influenza infection [1] provides a strong foundation for further mechanistic and therapeutic studies in the field of viral pathogenesis and immunomodulation.

Mechanistic Studies of Viral Entry Inhibition and Resistance Barrier

RC-101 is a specialized tool for virologists studying the HIV-1 entry process, particularly the role of the gp41 protein. Its specific mechanism—binding to the HR2 region of gp41 to prevent six-helix bundle formation [1]—makes it an excellent probe. Furthermore, its ability to overcome certain resistance mutations that impair viral fitness [1] makes it a unique reagent for investigating the dynamics of viral escape and the genetic barriers to entry inhibitors, offering insights not readily obtained with other compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retrocyclin-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.